molecular formula C12H20N4O2 B7926313 (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide

Cat. No.: B7926313
M. Wt: 252.31 g/mol
InChI Key: BIMXJJLPGPOHMP-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon of the amino-butyramide backbone. The compound features a 3-methoxy-pyrazine moiety attached via a methylene bridge to the amide nitrogen, with additional methyl substitutions at the 3-position of the butyramide chain and the amide nitrogen. Its molecular formula is C₁₃H₂₁N₃O₂, and it has a molecular weight of 263.33 g/mol (calculated based on analogous structures in , and 10).

Its synthesis likely involves coupling a pyrazine-containing amine with a suitably protected amino acid derivative, followed by deprotection and purification. The 3-methoxy-pyrazine group introduces electron-deficient aromatic characteristics, which may enhance binding to biological targets via π-π stacking or hydrogen bonding.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-8(2)10(13)12(17)16(3)7-9-11(18-4)15-6-5-14-9/h5-6,8,10H,7,13H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMXJJLPGPOHMP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=NC=CN=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=NC=CN=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the butyramide moiety: The butyramide moiety can be attached through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3-Methoxy-pyrazin-2-ylmethyl C₁₃H₂₁N₃O₂ 263.33 Electron-deficient pyrazine with methoxy donor; moderate polarity.
(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide 4-Cyano-benzyl C₁₄H₁₉N₃O 245.32 Strong electron-withdrawing cyano group; higher metabolic stability.
(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide 3-Chloro-benzyl C₁₃H₁₉ClN₂O 254.76 Chloro substituent enhances lipophilicity; potential toxicity concerns.
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide Dihydrobenzo-dioxinylmethyl C₁₅H₂₂N₂O₃ 278.35 Oxygen-rich aromatic system; improved solubility in polar solvents.
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide 3-Chloro-pyrazin-2-ylmethyl + cyclopropyl C₁₃H₁₉ClN₄O 282.77 Bulky cyclopropyl group; steric hindrance may reduce target binding.

Functional and Pharmacological Comparisons

Electronic Effects: The 3-methoxy-pyrazine group in the target compound provides a balance of electron-deficient aromaticity (pyrazine core) and electron-donating character (methoxy group). This contrasts with the 4-cyano-benzyl derivative (), where the cyano group’s strong electron-withdrawing nature may reduce reactivity in nucleophilic environments but enhance stability against oxidative metabolism.

Steric and Conformational Influences :

  • The dihydrobenzo-dioxinylmethyl substituent () introduces a rigid, planar structure with two oxygen atoms, favoring interactions with polar residues in enzyme active sites.
  • The cyclopropyl group in ’s compound creates steric bulk, which may hinder binding to flat binding pockets but enhance selectivity for specific targets.

Peptidomimetics such as (S)-2-Amino-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide () highlight the importance of stereochemistry and aromatic interactions in protease inhibition.

Biological Activity

(S)-2-Amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12_{12}H20_{20}N4_4O2_2
  • CAS Number : 55713-33-2
  • Synonyms : AM96325, (S)-2-Amino-N-(3-methoxypyrazin-2-ylmethyl)-3,N-dimethylbutanamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing several biochemical pathways.

Molecular Targets

  • Enzymes : The compound may act as an enzyme inhibitor or modulator.
  • Receptors : It could bind to specific receptors, altering their signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures have demonstrated significant antitumor activity. In particular, studies have shown that certain derivatives exhibit promising results in both two-dimensional (2D) and three-dimensional (3D) cell culture assays against various cancer cell lines.

Cell Line IC50 (μM) Assay Type
A5496.75 ± 0.192D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

The above data suggests that this compound may possess similar antitumor properties, warranting further investigation into its efficacy and safety profiles.

Antibacterial Activity

In addition to its antitumor potential, preliminary studies indicate that compounds structurally related to this compound also exhibit antibacterial properties. Testing against common bacterial strains such as E. coli and S. aureus has shown varying degrees of effectiveness.

Case Studies

  • Antitumor Efficacy in Lung Cancer Models
    • A study assessed the effects of various pyrazine derivatives on lung cancer cell lines using both 2D and 3D culture models. The results indicated that certain derivatives exhibited significant cytotoxicity against A549 cells with IC50 values suggesting effective concentration ranges for therapeutic use .
  • Antibacterial Testing
    • Another investigation focused on the antibacterial properties of related compounds, revealing that some had notable inhibitory effects on S. aureus, indicating potential for development as antibacterial agents .

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